

# Application Notes and Protocols: Investigating NBI-35965 in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NBI-35965 |           |
| Cat. No.:            | B8022463  | Get Quote |

These application notes provide a comprehensive overview and detailed protocols for utilizing **NBI-35965**, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in conditioned place preference (CPP) paradigms. This document is intended for researchers, scientists, and drug development professionals investigating the role of the CRF system in addiction, stress, and reward pathways.

# Introduction

The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and other stimuli.[1] It relies on classical conditioning, where an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment is interpreted as an indicator of the substance's rewarding effects.[1]

NBI-35965 is a potent and selective antagonist of the CRF1 receptor.[2][3][4] The corticotropin-releasing factor (CRF) system is a critical component of the body's response to stress and has been implicated in the negative affective states associated with drug withdrawal and relapse.[5] [6][7][8][9] The dorsal raphe nucleus (DRN), a key source of serotonin in the brain, is rich in CRF receptors and is involved in both reward and aversion.[10][11][12][13] Therefore, investigating the effect of a CRF1 antagonist like NBI-35965 in the DRN within a CPP model can elucidate the role of stress-related pathways in drug-seeking behavior.



This document outlines a detailed protocol for a CPP study designed to investigate the effects of **NBI-35965** on the reinstatement of morphine-induced CPP, a model for relapse.

# **Data Presentation**

As no specific quantitative data for **NBI-35965** in a published conditioned place preference study is publicly available, the following tables are illustrative examples of how data from such an experiment would be presented.

Table 1: Baseline and Post-Conditioning Place Preference Scores

| Group | Treatment                            | Pre-Conditioning<br>Time in Paired Side<br>(s) (Mean ± SEM) | Post-Conditioning Time in Paired Side (s) (Mean ± SEM) |
|-------|--------------------------------------|-------------------------------------------------------------|--------------------------------------------------------|
| 1     | Saline + Saline                      | 445 ± 25                                                    | 450 ± 30                                               |
| 2     | Morphine + Saline                    | 450 ± 28                                                    | 750 ± 40                                               |
| 3     | Morphine + NBI-<br>35965 (Low Dose)  | 440 ± 30                                                    | 600 ± 35#                                              |
| 4     | Morphine + NBI-<br>35965 (High Dose) | 455 ± 22                                                    | 475 ± 28#                                              |

<sup>\*</sup>p < 0.05 compared to Saline + Saline group #p < 0.05 compared to Morphine + Saline group

Table 2: Reinstatement of Conditioned Place Preference



| Group | Conditioning | Reinstatement<br>Stressor | Treatment<br>during<br>Reinstatement | Time in Drug-<br>Paired Side (s)<br>(Mean ± SEM) |
|-------|--------------|---------------------------|--------------------------------------|--------------------------------------------------|
| 1     | Morphine     | Footshock                 | Vehicle (Intra-<br>DRN)              | 720 ± 50*                                        |
| 2     | Morphine     | Footshock                 | NBI-35965 (Low<br>Dose, Intra-DRN)   | 550 ± 45#                                        |
| 3     | Morphine     | Footshock                 | NBI-35965 (High<br>Dose, Intra-DRN)  | 460 ± 40#                                        |
| 4     | Saline       | Footshock                 | Vehicle (Intra-<br>DRN)              | 450 ± 35                                         |

<sup>\*</sup>p < 0.05 compared to Saline group #p < 0.05 compared to Morphine + Vehicle group

# **Experimental Protocols**

This protocol describes a three-phase CPP experiment: acquisition, extinction, and reinstatement.

# **Materials and Apparatus**

- Subjects: Male Wistar or Sprague-Dawley rats (250-300g)
- Drugs:
  - Morphine hydrochloride (10 mg/kg, s.c.)[14][15][16][17]
  - $\circ$  NBI-35965 hydrochloride (e.g., 10 and 20 mg/kg, i.p., or for intra-DRN microinjections, e.g., 0.1, 0.5  $\mu$  g/0.5  $\mu$ L)
  - Saline solution (0.9% NaCl)
- Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers and a smaller, neutral central chamber.[14][15][18]



# **Experimental Workflow**



Click to download full resolution via product page



### Conditioned Place Preference Experimental Workflow

# **Detailed Methodology**

Phase 1: Pre-Conditioning (Baseline Preference)

- Habituation: Allow rats to freely explore all three chambers of the CPP apparatus for 15 minutes for 2-3 days to reduce novelty-induced effects.
- Baseline Preference Test: On the final day of habituation, record the time spent in each of
  the two large chambers for 15 minutes. The chamber in which the rat spends less time will
  be designated as the drug-paired chamber to counteract initial place preference (biased
  design). Animals showing a strong preference for one chamber (e.g., >80% of the time)
  should be excluded.

### Phase 2: Acquisition of CPP

- This phase consists of 8 conditioning sessions over 4 days (one morphine and one saline session per day).
- Morphine Conditioning: On days 1, 3, 5, and 7, administer morphine (10 mg/kg, s.c.).
   Immediately place the rat in the drug-paired chamber for 30 minutes.
- Saline Conditioning: On days 2, 4, 6, and 8, administer saline (1 ml/kg, s.c.). Immediately place the rat in the saline-paired chamber for 30 minutes.
- To investigate the effect of NBI-35965 on the acquisition of CPP, administer NBI-35965 (or vehicle) 30 minutes prior to the morphine injection on conditioning days.
- Post-Conditioning Test: The day after the last conditioning session, place the rat in the
  central chamber and allow it to freely explore all three chambers for 15 minutes. Record the
  time spent in each chamber. A significant increase in time spent in the drug-paired chamber
  compared to baseline indicates the acquisition of CPP.

### Phase 3: Extinction

Following the acquisition of CPP, conduct daily extinction sessions.



- Place the rats in the CPP apparatus for 15 minutes daily with no drug administration.
- Continue extinction sessions until there is no significant difference in the time spent between the two chambers.

### Phase 4: Reinstatement

- After extinction, induce reinstatement of morphine-seeking behavior using a stressor (e.g., mild footshock).
- Administer NBI-35965 or vehicle (either systemically or via intra-DRN microinjection) 30 minutes prior to the stressor.
- Immediately after the stressor, place the rat in the central chamber of the CPP apparatus and record the time spent in each chamber for 15 minutes.
- A significant increase in the time spent in the drug-paired chamber in the vehicle-treated group indicates stress-induced reinstatement. A reduction in this time in the NBI-35965treated group would suggest that CRF1 receptor antagonism can block stress-induced relapse.

# **Signaling Pathway**

The rewarding effects of opioids like morphine are primarily mediated by the mesolimbic dopamine system. Stress, through the release of CRF, can modulate this circuitry and contribute to relapse. **NBI-35965**, by blocking CRF1 receptors, is hypothesized to interfere with this stress-induced modulation.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NBI 35965 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 5. Progress in corticotropin-releasing factor-1 antagonist development PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addiction and corticotropin-releasing hormone type 1 receptor antagonist medications -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Corticotropin-Releasing Factor in Drug Addiction: Potential for Pharmacological Intervention PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Corticotropin Releasing Factor: A Key Role in the Neurobiology of Addiction PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corticotropin-releasing factor 1 and 2 receptors in the dorsal raphé differentially affect serotonin release in the nucleus accumbens PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of dorsal raphe nucleus neuropeptides in reward and aversion PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corticotropin-releasing Factor in the Dorsal Raphe Nucleus: Linking Stress Coping and Addiction PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dorsal Raphe Nucleus Serotoninergic Neurons Mediate Morphine Rewarding Effect and Conditioned Place Preference PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]



- 15. scispace.com [scispace.com]
- 16. brieflands.com [brieflands.com]
- 17. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conditioned Place Preference Methods of Behavior Analysis in Neuroscience NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating NBI-35965 in Conditioned Place Preference Studies]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b8022463#nbi-35965-in-conditionedplace-preference-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com